4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
Overview
Description
4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13Cl2F3N2O2S and its molecular weight is 461.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are inhibitors of human carbonic anhydrase B , an enzyme that plays a crucial role in maintaining pH balance in the body and is involved in various biological processes.
Mode of Action
It can be inferred from the structure of the molecule that it might interact with its targets through hydrogen bonding, given the presence of the sulfonamide group . The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency by lowering the pK_a of the cyclic carbamate .
Biochemical Pathways
Given that benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b , it can be inferred that this compound may affect pathways related to pH regulation and various other biological processes where this enzyme plays a role.
Pharmacokinetics
The presence of the trifluoromethyl group and the sulfonamide group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Result of Action
It is known that benzenesulfonamide derivatives can be effective in the treatment of proliferative diseases such as cancer , suggesting that this compound may have anti-proliferative effects.
Properties
IUPAC Name |
4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c20-14-3-7-16(8-4-14)29(27,28)26-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11,26H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFINWCCPLXMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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